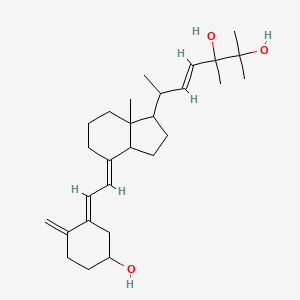

24, 25-Dihydroxy VD2

Descripción

Propiedades

Fórmula molecular |

C28H44O3 |

|---|---|

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ |

Clave InChI |

BPEQZNMKGFTMQE-YXACAVFMSA-N |

SMILES isomérico |

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |

SMILES canónico |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling 24,25-Dihydroxyvitamin D2: A Technical Chronicle of its Discovery and Metabolic Journey

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant metabolite of vitamin D2 (ergocalciferol), playing a crucial role in the intricate web of vitamin D metabolism. Historically considered an inactive catabolite, emerging research is beginning to shed light on its potential biological activities and its importance as a biomarker. This in-depth technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways of 24,25(OH)₂D₂, with a focus on the experimental methodologies that have been pivotal in its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the broader field of endocrinology.

The Dawn of Discovery: Isolating a Novel Metabolite

The initial identification and isolation of 24,25-dihydroxyvitamin D2 was a landmark achievement in vitamin D research, primarily accomplished in the late 1970s. A pivotal study by Jones and colleagues in 1979 first described the isolation and identification of this metabolite using a perfused rat kidney model[1]. This seminal work laid the foundation for understanding the metabolic fate of vitamin D2 beyond its conversion to the active hormone, 1,25-dihydroxyvitamin D2.

The experimental approach involved the perfusion of isolated rat kidneys with the precursor, 25-hydroxyvitamin D2. Subsequent analysis of the perfusate led to the isolation of a more polar metabolite, which was then subjected to rigorous characterization using a combination of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and ultraviolet (UV) absorption spectrophotometry[1]. These methods confirmed the identity of the new compound as 24,25-dihydroxyvitamin D2.

The Metabolic Pathway: Synthesis and Regulation

24,25-Dihydroxyvitamin D2 is synthesized from its precursor, 25-hydroxyvitamin D2, through a hydroxylation reaction at the carbon-24 position. This reaction is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP24A1 gene.

The expression and activity of CYP24A1 are tightly regulated, ensuring a fine-tuned control of vitamin D metabolite concentrations. The primary regulators of CYP24A1 gene expression include:

-

1,25-Dihydroxyvitamin D (Calcitriol): The active form of vitamin D, calcitriol, upregulates the expression of CYP24A1. This serves as a negative feedback mechanism to prevent excessive levels of the active hormone by promoting its catabolism, as well as the catabolism of its precursor, 25-hydroxyvitamin D.

-

Parathyroid Hormone (PTH): PTH has an inhibitory effect on CYP24A1 expression. When calcium levels are low, PTH is secreted and suppresses the activity of 24-hydroxylase, thereby favoring the production of the active 1,25-dihydroxyvitamin D.

-

Fibroblast Growth Factor 23 (FGF23): FGF23, a hormone primarily involved in phosphate homeostasis, stimulates the expression of CYP24A1. This action contributes to the degradation of vitamin D metabolites.

While traditionally viewed as a step in the inactivation and excretion pathway of vitamin D2, the precise biological roles of 24,25(OH)₂D₂ are still under investigation. Some studies suggest potential functions in bone and cartilage health, although it is generally considered to have low affinity for the vitamin D receptor (VDR)[2].

Quantitative Data Summary

The following tables summarize key quantitative data related to 24,25-dihydroxyvitamin D2 and its metabolism.

Table 1: Binding Affinities of Vitamin D Metabolites to Vitamin D Binding Protein (DBP)

| Metabolite | Relative Binding Affinity to DBP | Reference |

| 25-Hydroxyvitamin D3 | High | [3] |

| 24,25-Dihydroxyvitamin D3 | High (similar to 25(OH)D3) | [3][4] |

| 1,25-Dihydroxyvitamin D3 | Lower (10-100 fold lower than 25(OH)D3) | [3] |

| 25-Hydroxyvitamin D2 | Slightly lower than 25(OH)D3 | [3] |

| 24,25-Dihydroxyvitamin D2 | Less potent than 24,25(OH)₂D₃ in displacement assays | [5] |

Table 2: Circulating Concentrations of 24,25-Dihydroxyvitamin D in Human Serum

| Population | Mean Concentration (ng/mL) | Condition | Reference |

| Healthy Adults | 3.6 | eGFR ≥ 60 ml/min/1.73m² | [6][7] |

| Chronic Kidney Disease (Stage 3a) | 3.2 | eGFR 45-59 ml/min/1.73m² | [6][7] |

| Chronic Kidney Disease (Stage 3b) | 2.6 | eGFR 30-44 ml/min/1.73m² | [6][7] |

| Chronic Kidney Disease (Stage 4) | 2.6 | eGFR 15-29 ml/min/1.73m² | [6][7] |

| Chronic Kidney Disease (Stage 5) | 1.7 | eGFR < 15 ml/min/1.73m² | [6][7] |

| Healthy Elderly Subjects | Normal (proportional to 25OHD2) | - | [8] |

Note: Data for 24,25(OH)₂D₂ are less abundant in the literature compared to its D3 counterpart. The provided values for circulating concentrations are for total 24,25(OH)₂D, which is predominantly the D3 form in most populations unless significant vitamin D2 supplementation is present.

Experimental Protocols

This section details the methodologies employed in the key experiments for the isolation, identification, and quantification of 24,25-dihydroxyvitamin D2.

Isolation of 24,25-Dihydroxyvitamin D2 using a Perfused Rat Kidney Model (Adapted from Jones et al., 1979)

This protocol describes the foundational experiment that led to the discovery of 24,25(OH)₂D₂.

-

Animal Model: Male Wistar rats maintained on a vitamin D-replete diet.

-

Perfusion Medium: A Krebs-Henseleit bicarbonate buffer containing bovine serum albumin, glucose, and a mixture of amino acids, continuously gassed with 95% O₂ / 5% CO₂.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Perform a midline laparotomy to expose the abdominal aorta and the right kidney.

-

Ligate the superior mesenteric and celiac arteries.

-

Cannulate the right renal artery via the aorta.

-

Initiate perfusion with the oxygenated medium at a constant flow rate.

-

Ligate the aorta above and below the renal artery and the renal vein.

-

Excise the kidney and place it in a temperature-controlled perfusion chamber.

-

-

Metabolite Production:

-

Add 25-hydroxyvitamin D2 (substrate) to the perfusion medium.

-

Perfuse the kidney for a defined period (e.g., 3-6 hours).

-

Collect the total perfusate.

-

-

Extraction of Metabolites:

-

Extract the perfusate with a mixture of methanol and dichloromethane.

-

Evaporate the organic phase to dryness under reduced pressure.

-

-

Purification and Identification:

-

Redissolve the extract in a suitable solvent for high-performance liquid chromatography (HPLC).

-

Perform preparative HPLC to separate the different vitamin D metabolites based on their polarity.

-

Collect the fraction corresponding to the 24,25-dihydroxyvitamin D2 peak.

-

Subject the purified fraction to mass spectrometry for structural elucidation and UV spectrophotometry to confirm the characteristic vitamin D chromophore.

-

Quantification of 24,25-Dihydroxyvitamin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern quantification of 24,25(OH)₂D₂ is predominantly performed using the highly sensitive and specific LC-MS/MS technique.

-

Sample Preparation (Serum/Plasma):

-

Protein Precipitation: Precipitate proteins in the serum/plasma sample by adding a solvent such as acetonitrile.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d6-24,25-dihydroxyvitamin D2) to the sample for accurate quantification.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purify the sample to remove interfering substances.

-

LLE: Use a non-polar solvent (e.g., hexane/ethyl acetate) to extract the vitamin D metabolites.

-

SPE: Use a cartridge with a specific stationary phase to retain and then elute the metabolites.

-

-

Derivatization (Optional): To enhance ionization efficiency, the sample can be derivatized with a reagent such as 4-phenyl-1,2,4-triazolinedione (PTAD).

-

-

LC Separation:

-

Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

MS/MS Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.

-

Signaling Pathways and Logical Relationships

The primary signaling pathway related to 24,25(OH)₂D₂ is its synthesis from 25-hydroxyvitamin D2, which is part of the broader vitamin D metabolic cascade. While its own downstream signaling is not well-defined, its production is a key regulatory node.

Conclusion

The discovery of 24,25-dihydroxyvitamin D2 marked a critical advancement in our understanding of vitamin D metabolism. From its initial isolation using classic biochemical techniques to its routine quantification by advanced mass spectrometry, the study of this metabolite has evolved significantly. While historically viewed as an inactive product destined for excretion, its consistent presence and regulated synthesis suggest that it may have subtle or yet-to-be-discovered biological functions. For researchers and drug development professionals, a thorough understanding of the metabolic pathways and analytical methodologies associated with 24,25(OH)₂D₂ is essential for accurately interpreting vitamin D status and for the development of novel therapeutics targeting the vitamin D endocrine system. Further research is warranted to fully elucidate the physiological significance of this intriguing vitamin D2 metabolite.

References

- 1. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Role of CYP24A1 in the Synthesis of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of the mitochondrial enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) in the metabolic inactivation of vitamin D2 and its metabolites, leading to the synthesis of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). Vitamin D2 (ergocalciferol) is a crucial nutrient for calcium homeostasis, and its biological activity is tightly regulated through a multi-step metabolic pathway. CYP24A1, also known as vitamin D 24-hydroxylase, is the key enzyme responsible for initiating the catabolism of the active forms of vitamin D, including those derived from vitamin D2. This document details the enzymatic function of CYP24A1, presents quantitative kinetic data, outlines experimental protocols for its study, and illustrates the associated metabolic pathways.

Introduction

Vitamin D is essential for maintaining calcium and phosphate balance and is critical for bone health.[1] It exists in two primary forms: vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to sunlight, and vitamin D2 (ergocalciferol), which is obtained from dietary sources such as fortified foods and supplements.[2] Both forms are prohormones that require sequential hydroxylation to become biologically active. The liver converts vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form. Subsequently, the kidney and other tissues hydroxylate 25(OH)D₂ to its most active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[3]

The biological activity of vitamin D is terminated by a catabolic pathway primarily initiated by the enzyme CYP24A1.[2][3] This mitochondrial enzyme hydroxylates both 25(OH)D₂ and 1,25(OH)₂D₂ at the C-24 position, a critical step in their inactivation and subsequent excretion.[2][4] The product of the 24-hydroxylation of 25(OH)D₂ is 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). Understanding the kinetics and regulation of CYP24A1-mediated metabolism of vitamin D2 is crucial for assessing vitamin D status and developing therapeutic strategies related to calcium disorders and other diseases where vitamin D signaling plays a role.

Enzymatic Function and Kinetics of CYP24A1

CYP24A1 is a monooxygenase that catalyzes the hydroxylation of vitamin D metabolites. The initial and rate-limiting step in the catabolism of 25(OH)D₂ is the introduction of a hydroxyl group at the 24-position of the side chain, producing 24R,25-dihydroxyvitamin D₂.[2] This reaction is followed by a series of further oxidative steps.[2]

Quantitative Data on Enzyme Kinetics

The efficiency of CYP24A1 in metabolizing vitamin D2 derivatives has been compared to that of vitamin D3 derivatives. The catalytic efficiency, represented by the kcat/Km ratio, provides a measure of how efficiently an enzyme converts a substrate into a product.

| Substrate | Enzyme | kcat/Km (min⁻¹µM⁻¹) | Reference |

| 25-hydroxyvitamin D₂ | Human CYP24A1 | Similar to 25(OH)D₃ | [2] |

| 1,25-dihydroxyvitamin D₂ | Human CYP24A1 | ~50% of 1,25(OH)₂D₃ | [2] |

| 1,25-dihydroxyvitamin D₃ | Human CYP24A1 | 1.4-fold higher than 25(OH)D₃ | [3] |

| 20-hydroxyvitamin D₃ | Human CYP24A1 | >10-fold lower than 25(OH)D₃ or 1,25(OH)₂D₃ | [3] |

Signaling and Metabolic Pathways

The metabolism of vitamin D2 is a tightly regulated process involving several key enzymes and leading to a cascade of hydroxylated products. The initial 24-hydroxylation by CYP24A1 is a critical control point.

Experimental Protocols

The study of CYP24A1-mediated metabolism of vitamin D2 involves several key experimental procedures, from the production of the recombinant enzyme to the analysis of its activity.

Expression and Partial Purification of Recombinant Human CYP24A1

This protocol describes the general steps for producing and partially purifying human CYP24A1 from E. coli.

-

Expression Vector: A plasmid containing the human CYP24A1 cDNA is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: The transformed E. coli are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of ~0.6-0.8).

-

Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated at a lower temperature (e.g., 28°C) for several hours to overnight to enhance proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Membrane Fractionation: The cell lysate is centrifuged to pellet the cell debris and membranes containing the recombinant CYP24A1.

-

Solubilization and Partial Purification: The membrane pellet is resuspended and the CYP24A1 is solubilized using a stronger detergent (e.g., sodium cholate). The solubilized protein is then partially purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is present).

Enzyme Kinetic Assay

This protocol outlines the procedure for determining the kinetic parameters of CYP24A1 with vitamin D2 metabolites.

-

Reconstitution of CYP24A1: The partially purified CYP24A1 is reconstituted into phospholipid vesicles to mimic its native mitochondrial membrane environment. This is typically done by mixing the enzyme with phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) and removing the detergent by dialysis or with bio-beads.

-

Reaction Mixture: The reaction is carried out in a buffer (e.g., potassium phosphate buffer, pH 7.4) containing the reconstituted CYP24A1, a range of concentrations of the vitamin D2 substrate (25(OH)D₂ or 1,25(OH)₂D₂), and the necessary cofactors: an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), adrenodoxin, and adrenodoxin reductase.

-

Initiation and Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time, ensuring the reaction remains in the linear range.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., methanol or acetonitrile). The vitamin D metabolites are then extracted from the aqueous phase using a non-polar solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis of Products: The extracted metabolites are dried, redissolved in a suitable solvent, and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the substrate and the product, 24,25(OH)₂D₂.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Conclusion

CYP24A1 plays a pivotal role in regulating the bioavailability of active vitamin D2 metabolites. Its primary function is to initiate the catabolic cascade that leads to the inactivation and excretion of 25(OH)D₂ and 1,25(OH)₂D₂. The catalytic efficiency of human CYP24A1 for 25(OH)D₂ is comparable to that for its vitamin D3 counterpart, suggesting that both forms of vitamin D are inactivated at similar rates at low substrate concentrations.[2] However, the inactivation of 1,25(OH)₂D₂ is less efficient than that of 1,25(OH)₂D₃, which may have implications for the relative in vivo potency of these two active hormones.[2] The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, drug metabolism, and clinical chemistry who are investigating the intricate mechanisms of vitamin D homeostasis. Further research into the specific kinetic parameters of CYP24A1 with vitamin D2 metabolites will enhance our understanding of its physiological and pathological roles.

References

24,25-Dihydroxyvitamin D2: A Technical Guide to its Role as a Catabolite of 25-Hydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) is a crucial nutrient primarily obtained from dietary sources. Its biological activity is dependent on a series of hydroxylation steps. The initial activation occurs in the liver, where vitamin D2 is converted to 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of vitamin D. The subsequent catabolism of 25(OH)D2 is a critical regulatory step in maintaining vitamin D homeostasis. This technical guide provides an in-depth overview of the conversion of 25(OH)D2 to 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a key catabolic process mediated by the enzyme CYP24A1.

The Metabolic Pathway: Catabolism of 25-Hydroxyvitamin D2

The catabolism of 25(OH)D2 is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. This enzyme introduces a hydroxyl group at the carbon-24 position of 25(OH)D2, yielding 24,25(OH)2D2. This reaction is a crucial step in the inactivation and subsequent excretion of vitamin D metabolites.[1][2]

The expression of CYP24A1 is tightly regulated, primarily by the active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), which induces its transcription. This creates a negative feedback loop to prevent vitamin D toxicity.[3]

Methodology:

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of a protein precipitating agent such as acetonitrile containing an internal standard (e.g., deuterated 24,25(OH)2D2). Vortex and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an extraction solvent like hexane or methyl-tert-butyl ether (MTBE). Vortex and centrifuge to separate the phases. The upper organic layer containing the vitamin D metabolites is collected. [4] * Solid-Phase Extraction (SPE): As an alternative to LLE, SPE can be used for cleaner extracts. The sample is loaded onto an appropriate SPE cartridge, washed, and the analytes are eluted with a suitable solvent.

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, particularly for electrospray ionization (ESI), the extracted sample can be derivatized. A common derivatizing agent is 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD). [4][5][6]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or phenyl-hexyl column is typically used to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of methanol, water, and a modifier like formic acid or ammonium formate is commonly employed. [6][7][8] * Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for 24,25(OH)2D2 and its internal standard are monitored. [4][7]

-

-

Data Analysis:

-

The concentration of 24,25(OH)2D2 in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte.

-

In Vitro CYP24A1 Activity Assay

This protocol describes a cell-based assay to measure the enzymatic activity of CYP24A1.

Methodology:

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions.

-

Cells are transiently transfected with an expression vector encoding human CYP24A1. A control group is transfected with an empty vector.

-

-

Enzyme Activity Assay:

-

24 to 48 hours post-transfection, the culture medium is replaced with fresh medium containing a known concentration of the substrate, 25-hydroxyvitamin D2.

-

The cells are incubated for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Metabolite Extraction and Analysis:

-

After incubation, the culture medium is collected.

-

The product, 24,25-dihydroxyvitamin D2, is extracted from the medium using liquid-liquid extraction as described in the LC-MS/MS protocol.

-

The extracted metabolites are then quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

The activity of CYP24A1 is determined by the amount of 24,25-dihydroxyvitamin D2 produced per unit of time and per milligram of total cellular protein.

-

An alternative method for assessing CYP24A1 activity is a two-hybrid system in cells like JEG-3, which can provide a sensitive and quantitative measure of enzyme function. [9][10]

Conclusion

The catabolism of 25-hydroxyvitamin D2 to 24,25-dihydroxyvitamin D2 by CYP24A1 is a fundamental process in regulating vitamin D levels. Understanding the kinetics and measurement of this pathway is crucial for researchers and clinicians in the fields of endocrinology, nutrition, and drug development. The provided data and protocols offer a comprehensive technical resource for studying this important aspect of vitamin D metabolism. Further research is warranted to fully elucidate the physiological significance of 24,25(OH)2D2 and to refine analytical methodologies for its routine measurement.

References

- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. academic.oup.com [academic.oup.com]

- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

Circulating Levels of 24,25-Dihydroxyvitamin D in Healthy Individuals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-dihydroxyvitamin D (24,25(OH)₂D) is a significant catabolite of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D. The formation of 24,25(OH)₂D is catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) and serves as a key indicator of vitamin D catabolic status. While vitamin D exists in two major forms, D₂ (ergocalciferol) and D₃ (cholecalciferol), the majority of available research on 24,25-dihydroxyvitamin D focuses on the total concentration or the D₃ metabolite (24,25(OH)₂D₃). Data specifically on the circulating levels of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂) in healthy individuals is limited, likely due to its lower prevalence in populations without significant vitamin D₂ supplementation. This guide provides a comprehensive overview of the current understanding of circulating 24,25(OH)₂D levels, with a focus on total and D₃ metabolites, methodologies for their quantification, and the underlying metabolic pathways.

Data Presentation: Circulating Levels of 24,25(OH)₂D in Healthy Adults

The following table summarizes quantitative data on the circulating concentrations of 24,25-dihydroxyvitamin D in healthy adult populations from various studies. It is important to note the specific metabolite measured in each study.

| Study Population | Number of Subjects (n) | Metabolite Measured | Mean Concentration (± SD) | Reference Interval | Unit Conversion |

| Healthy Army Recruits | 1996 | 24,25(OH)₂D (Total) | Not Reported | 1.1 - 13.5 nmol/L | 1 nmol/L = 0.416 ng/mL |

| Middle-Aged Adults | 92 | 24,25(OH)₂D (Total) | Not Reported | 0.4 - 8.9 nmol/L | 1 nmol/L = 0.416 ng/mL |

| General Korean Population | 200 | 24,25(OH)₂D (Total) | 1.9 ± 1.1 ng/mL | Not Reported | 1 ng/mL = 2.4 nmol/L |

| Healthy Subjects | Not specified | 24,25(OH)₂D (Total) | 5.7 ± 3.4 nmol/L | Not Reported | 1 nmol/L = 0.416 ng/mL |

A study identified a concentration of >4.2 nmol/L of 24,25(OH)₂D as a diagnostic cut-off for vitamin D sufficiency (defined as 25(OH)D >50 nmol/L)[1][2]. The ratio of 25(OH)D to 24,25(OH)₂D is also a clinically relevant parameter, with a reference interval in healthy subjects reported to be between 7 and 23[1][2].

Signaling Pathways

The metabolism of vitamin D to its various active and inactive forms is a tightly regulated process involving several key cytochrome P450 enzymes. The following diagram illustrates the primary metabolic pathway leading to the formation of 24,25-dihydroxyvitamin D.

Experimental Protocols

The quantification of 24,25-dihydroxyvitamin D and other vitamin D metabolites in serum or plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D metabolites[3][4].

Key Steps in a Typical LC-MS/MS Protocol:

-

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples (typically 100 µL) are treated with a protein precipitating agent, such as zinc sulfate or acetonitrile, to remove interfering proteins.

-

Internal Standard Addition: A deuterated internal standard (e.g., d6-24,25(OH)₂D₃) is added to the sample to account for variations in sample processing and instrument response.

-

Liquid-Liquid Extraction (LLE): The vitamin D metabolites are extracted from the aqueous sample into an organic solvent, such as hexane or methyl tert-butyl ether (MTBE).

-

Derivatization: To enhance ionization efficiency and improve sensitivity, the extracted metabolites are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD, which reacts with the cis-diene structure of the vitamin D molecule[3][5].

-

-

Chromatographic Separation:

-

The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Separation of the different vitamin D metabolites is typically achieved using a reversed-phase column (e.g., C18 or Phenyl).

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly selective and sensitive quantification.

-

Generalized Experimental Workflow:

The following diagram outlines the general workflow for the quantification of 24,25-dihydroxyvitamin D by LC-MS/MS.

Conclusion

The measurement of circulating 24,25-dihydroxyvitamin D provides valuable insights into the catabolic side of the vitamin D pathway. While robust LC-MS/MS methods exist for the quantification of total and D₃ forms of this metabolite, there is a notable lack of data on the circulating levels of 24,25-dihydroxyvitamin D₂ in healthy individuals. Future research focusing on the distinct roles and concentrations of D₂ and D₃ metabolites will be crucial for a more complete understanding of vitamin D homeostasis and its implications for human health. The established reference intervals for total 24,25(OH)₂D and its ratio to 25(OH)D serve as important tools in clinical and research settings for assessing vitamin D status and identifying potential abnormalities in its metabolism.

References

- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

24,25-Dihydroxyvitamin D2: An In-Depth Technical Guide on its Role in Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D plays a pivotal role in calcium and phosphate homeostasis, essential for maintaining skeletal health and influencing a variety of other physiological processes. While 1,25-dihydroxyvitamin D [1,25(OH)₂D] is the most biologically active metabolite, the function of other vitamin D metabolites, such as 24,25-dihydroxyvitamin D [24,25(OH)₂D], is an area of growing research interest. This technical guide focuses on 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], providing a comprehensive overview of its synthesis, metabolism, and emerging roles in calcium homeostasis, with a particular focus on its effects on bone and cartilage.

Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2

Vitamin D2 (ergocalciferol) is primarily derived from plant sources and fortified foods. Upon entering circulation, it undergoes a two-step hydroxylation process to become active. The initial hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂). Subsequently, in the kidney and other tissues, 25(OH)D₂ can be further hydroxylated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) to form 24,25(OH)₂D₂. This process is a key step in the catabolism and inactivation of vitamin D metabolites.[1]

The activity of CYP24A1 is tightly regulated by several factors, including 1,25(OH)₂D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). High levels of 1,25(OH)₂D₃ induce the expression of CYP24A1, leading to the breakdown of both 25(OH)D and 1,25(OH)₂D, thus creating a negative feedback loop.[1]

dot

Metabolic pathway of Vitamin D2.

Role in Calcium Homeostasis

While traditionally considered an inactive catabolite, emerging evidence suggests that 24,25(OH)₂D may have direct biological effects, particularly in bone and cartilage. Its role in overall calcium homeostasis appears to be modulatory, often in concert with or in opposition to the actions of 1,25(OH)₂D.

Effects on Bone Metabolism

Studies on the D3 form, 24,25(OH)₂D₃, have shown that it can influence osteoblast differentiation and mineralization.[2] It is suggested that both 1,25(OH)₂D₃ and 24,25(OH)₂D₃ are necessary for optimal endochondral bone formation.[3] In vitro studies with human osteoblasts have indicated that 24,25(OH)₂D₃ has direct effects on gene expression, similar to 1,25(OH)₂D₃.[2] While direct data for the D2 form is limited, comparative studies suggest that D2 and D3 metabolites have similar, though not always identical, potencies.

Effects on Chondrocyte Differentiation

A significant body of research points to a specific role for 24,25(OH)₂D₃ in cartilage health. It has been shown to promote the differentiation of resting zone chondrocytes into a more mature phenotype.[4] This suggests that 24,25(OH)₂D may be crucial for the normal development and maintenance of growth plate cartilage.

dot

Proposed signaling of 24,25(OH)₂D₂ in bone cells.

Intestinal Calcium Absorption

The primary regulator of intestinal calcium absorption is 1,25(OH)₂D.[5] The direct role of 24,25(OH)₂D₂ in this process is less clear. Some studies on the D3 form suggest that 24,25(OH)₂D₃ may have an inhibitory effect on 1,25(OH)₂D₃-stimulated calcium and phosphate absorption, acting as a feedback regulator when calcium and phosphate levels are sufficient.

Data Presentation

Table 1: Comparative Binding Affinities of Vitamin D Metabolites

| Compound | Relative Binding Affinity to Vitamin D Receptor (VDR) | Relative Binding Affinity to Vitamin D Binding Protein (DBP) |

| 1,25(OH)₂D₃ | 100% | +++ |

| 1,25(OH)₂D₂ | ~100%[6] | ++ |

| 24,25(OH)₂D₃ | Lower than 1,25(OH)₂D₃ | +++ |

| 24,25(OH)₂D₂ | Lower than 1,25(OH)₂D₂[7] | ++ |

Table 2: Serum Concentrations of 24,25(OH)₂D in Different Populations

| Population | Mean Serum 24,25(OH)₂D₃ Concentration (ng/mL) | Key Findings |

| Healthy Adults (Korean) | 1.9 ± 1.1[8] | Positively correlated with 25(OH)D levels.[8] |

| Patients with Chronic Kidney Disease (CKD) | Lower than healthy controls[4] | Concentrations decrease with declining eGFR.[4] |

| Patients with Osteogenesis Imperfecta | Higher in more severe types[2] | Suggests increased CYP24A1 activity.[2] |

Experimental Protocols

Quantification of 24,25-Dihydroxyvitamin D2 by LC-MS/MS

This protocol is adapted from established methods for quantifying vitamin D metabolites.[9]

1. Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).

-

Precipitate proteins using a solution of zinc sulfate in methanol.

-

Centrifuge to pellet the precipitate.

-

Perform a liquid-liquid extraction of the supernatant using a mixture of hexane and methyl-tert-butyl ether.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a solution of a derivatizing agent such as 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD) in ethyl acetate.

-

Incubate at room temperature to allow for the derivatization reaction to complete.

3. LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in the mobile phase.

-

Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of ammonium formate in water and methanol.

-

Monitor the specific parent and daughter ion transitions for 24,25(OH)₂D₂ and its internal standard.

dot

Workflow for LC-MS/MS quantification.

In Vitro Chondrocyte Differentiation Assay

This protocol is a synthesized approach based on common practices for studying chondrogenesis.

1. Cell Culture:

-

Isolate primary chondrocytes from a suitable source (e.g., rat costochondral cartilage) or use a chondrogenic cell line.

-

Culture the cells in a high-density micromass pellet culture system.

2. Treatment:

-

Treat the cell pellets with varying concentrations of 24,25(OH)₂D₂ and appropriate controls (e.g., vehicle, 1,25(OH)₂D₂).

-

Culture for a period of 7-21 days, changing the media with fresh treatment every 2-3 days.

3. Assessment of Differentiation:

-

Histology: Stain paraffin-embedded sections of the pellets with Safranin-O to visualize proteoglycan deposition, a marker of cartilage matrix formation.

-

Biochemical Analysis: Quantify the sulfated glycosaminoglycan (sGAG) content of the pellets using a dimethylmethylene blue (DMMB) assay.

-

Gene Expression Analysis: Extract RNA from the pellets and perform quantitative real-time PCR (qRT-PCR) to measure the expression of chondrogenic marker genes, such as Collagen type II (COL2A1), Aggrecan (ACAN), and SOX9.

Conclusion

24,25-Dihydroxyvitamin D2, long considered an inactive metabolite, is now understood to possess biological activities that may be important for calcium and bone homeostasis, particularly in the context of cartilage development and maintenance. While much of the current understanding is extrapolated from studies on its D3 counterpart, the available comparative data suggest a similar, albeit potentially less potent, role for the D2 metabolite. Further research is warranted to fully elucidate the specific signaling pathways and physiological relevance of 24,25(OH)₂D₂. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing vitamin D metabolite.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D and gene networks in human osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D - Wikipedia [en.wikipedia.org]

- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the relative effects of 1,24-dihydroxyvitamin D2 [1,24-(OH)2D2], 1,24-dihydroxyvitamin D3 [1,24-(OH)2D3],… [ouci.dntb.gov.ua]

- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Non-Classical Actions of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the non-classical actions of 24,25-dihydroxyvitamin D3 (24R,25-(OH)2D3). However, there is a significant scarcity of research specifically investigating the non-classical biological effects of its D2 analog, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). This document primarily presents the established non-classical roles of the D3 form as a surrogate, with the acknowledgment that while their functions may be similar, they are not necessarily identical. Further research is imperative to delineate the specific actions of 24,25(OH)2D2.

Introduction

Beyond the canonical roles of vitamin D in calcium and phosphate homeostasis, emerging evidence highlights non-classical actions of its metabolites. Among these, 24,25-dihydroxyvitamin D has garnered attention for its potential roles in cartilage development and bone fracture healing. This metabolite, once considered an inactive byproduct of vitamin D catabolism, is now understood to possess distinct biological functions, largely independent of the classical vitamin D receptor (VDR) pathway.

This technical guide synthesizes the current understanding of the non-classical actions of 24,25-dihydroxyvitamin D, with a necessary focus on the D3 metabolite due to the limited availability of data on the D2 form. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies related to this field of study.

Metabolism of 24,25-Dihydroxyvitamin D2

Both vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) undergo a two-step hydroxylation process to become active. The first hydroxylation, occurring primarily in the liver, converts them to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively. These are the major circulating forms of vitamin D. Subsequently, in the kidney and other tissues, these metabolites can be further hydroxylated. The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, converts 25(OH)D2 to 24,25(OH)2D2. This was once thought to be solely a catabolic pathway to inactivate and excrete vitamin D metabolites.

Non-Classical Actions in Cartilage and Bone

Role in Chondrocyte Differentiation and Endochondral Ossification

Studies utilizing the D3 analog, 24R,25-(OH)2D3, have demonstrated its critical role in the regulation of chondrocyte proliferation and differentiation, key processes in endochondral ossification. It has been observed that resting zone chondrocytes are primary targets for 24R,25-(OH)2D3, which promotes their maturation towards a phenotype responsive to 1,25-dihydroxyvitamin D3, the active form of vitamin D3. This suggests a sequential role for vitamin D metabolites in the regulation of cartilage development.

Contribution to Bone Fracture Healing

The process of bone fracture repair, particularly through endochondral ossification, appears to be influenced by 24,25-dihydroxyvitamin D. In animal models, the absence of 24R,25-(OH)2D3 leads to impaired callus formation and reduced mechanical strength of the healing bone.[1] Supplementation with 24R,25-(OH)2D3, but not 1,25-(OH)2D3, has been shown to rescue these defects, indicating a specific, non-classical role in the healing process.[1] It is suggested that both 24,25(OH)2D3 and its D2 counterpart are involved in bone fracture repair.[2]

Signaling Pathways of 24,25-Dihydroxyvitamin D3

The non-classical actions of 24R,25-(OH)2D3 are primarily mediated through rapid, non-genomic signaling pathways that are independent of the nuclear Vitamin D Receptor (VDR).

Membrane-Associated Receptor and FAM57B2

Evidence points to the existence of a specific membrane-associated receptor for 24R,25-(OH)2D3 in chondrocytes and bone tissue.[1] A key effector molecule in this pathway has been identified as FAM57B2.[1] The binding of 24R,25-(OH)2D3 to FAM57B2 is believed to initiate the downstream signaling cascade.[1]

Protein Kinase C (PKC) and MAPK Activation

The binding of 24R,25-(OH)2D3 to its putative membrane receptor leads to the activation of Protein Kinase C (PKC), a crucial step in its signaling pathway. This activation occurs without the translocation of PKC to the plasma membrane. Downstream of PKC, the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is activated. This sequence of events ultimately leads to changes in gene expression that drive the observed effects on chondrocyte maturation and bone healing.

References

Methodological & Application

Application Note: Quantification of 24,25-Dihydroxyvitamin D2 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a catabolite of 25-hydroxyvitamin D2 (25(OH)D₂). The quantification of 24,25(OH)₂D₂ alongside other vitamin D metabolites is crucial for a comprehensive understanding of vitamin D metabolism and its role in various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and selective quantification of 24,25(OH)₂D₂ in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a robust liquid-liquid extraction, chemical derivatization, and UPLC-MS/MS analysis, which allows for the simultaneous measurement of multiple vitamin D metabolites.[1][2]

The use of a deuterated internal standard for 24,25-dihydroxyvitamin D3 (d₆-24,25(OH)₂D₃) enables a truly quantitative approach.[1] This method is well-suited for clinical research and drug development studies where accurate measurement of vitamin D metabolites is essential.

Experimental Protocols

This section details the complete methodology for the quantification of 24,25(OH)₂D₂.

Materials and Reagents

-

Calibrators and Internal Standards:

-

25(OH)D₂ and 25(OH)D₃ calibrators (e.g., 6PLUS1 from Chromsystems).

-

Synthetic 24,25(OH)₂D₂ and 24,25(OH)₂D₃ for preparation of calibrator sets.

-

Deuterated internal standards: d₃-25(OH)D₂, d₃-25(OH)D₃, and d₆-24,25(OH)₂D₃.[1]

-

-

Solvents and Chemicals:

-

Derivatization Reagent:

Sample Preparation

-

Initial Dilution and Internal Standard Spiking:

-

In a microcentrifuge tube, add 100 µL of serum sample or calibrator.

-

Dilute with 200 µL of water.

-

Add a solution containing the internal standards (e.g., 65 ng/mL d₃-25(OH)D₂, 80 ng/mL d₃-25(OH)D₃, and 6 ng/mL d₆-24,25(OH)₂D₃).[1]

-

-

Protein Precipitation:

-

Liquid-Liquid Extraction:

-

Drying:

-

Dry the organic extract under a stream of nitrogen gas at 37°C.[3]

-

-

Derivatization:

-

Final Preparation:

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: Waters ACQUITY UPLC System or equivalent.[1][2]

-

Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer or a comparable triple quadrupole instrument.[1][2]

-

Column: BEH-Phenyl UPLC column (1.7 µm, 2.1 x 50 mm).[2]

-

Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Methanol with a suitable modifier (e.g., 0.1% formic acid).

-

Flow Rate: 400 µL/min.[1]

-

Gradient:

-

Initial: 35% Mobile Phase A, 65% Mobile Phase B.

-

Increase to 90% Mobile Phase B over 5 minutes (exponential gradient).

-

Return to initial conditions and equilibrate for 1 minute.

-

Total Run Time: Approximately 6 minutes.[1]

-

-

Ionization Mode: Electrospray Ionization (ESI) Positive.[2]

-

Capillary Voltage: 1.0 kV.[1]

-

Desolvation Temperature: 650°C.[1]

-

Desolvation Gas Flow: 1000 L/h.[1]

-

Cone Gas Flow: 150 L/h.[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data for the analysis of 24,25(OH)₂D₂ and related vitamin D metabolites.

Table 1: MRM Transitions for DMEQ-TAD Derivatized Vitamin D Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 24,25(OH)₂D₂ | 774.6 (projected) | 468.3 | ~80 | ~22 |

| 24,25(OH)₂D₃ | 762.6 | 468.3 | 80 | 22 |

| d₆-24,25(OH)₂D₃ (IS) | 768.6 | 474.3 | 80 | 22 |

| 25(OH)D₂ | 758.6 | 468.3 | 80 | 22 |

| d₃-25(OH)D₂ (IS) | 761.6 | 471.3 | 80 | 22 |

| 25(OH)D₃ | 746.6 | 468.3 | 80 | 22 |

| d₃-25(OH)D₃ (IS) | 749.6 | 471.3 | 80 | 22 |

Note: The major fragment ion at m/z 468 is selected for its greater specificity and lower background.[2] The precursor ion for 24,25(OH)₂D₂ is projected based on the mass difference between D₂ and D₃ analogs.

Table 2: Method Performance Characteristics (Based on 24,25(OH)₂D₃)

| Parameter | Value |

| Linearity (r²) | ≥ 0.997 |

| Calibration Range | 1 - 28 nmol/L |

| Lower Limit of Quantification (LLOQ) | 0.25 - 0.45 nmol/L |

| Intra-assay Precision (CV%) | 3 - 4% |

| Inter-assay Precision (CV%) | 4 - 7% |

| Accuracy (Bias) | -2% to -5% (compared to external quality assurance schemes for 25(OH)D) |

Data presented is for 24,25(OH)₂D₃ and is expected to be comparable for 24,25(OH)₂D₂.[2][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathway context of 24,25-dihydroxyvitamin D₂.

Caption: Experimental workflow for the quantification of 24,25-dihydroxyvitamin D2.

References

- 1. lcms.cz [lcms.cz]

- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 24, 25-dihydroxy VD2 ELISA Kit

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vitamin D undergoes a series of hydroxylation steps in the body to become biologically active. The first hydroxylation in the liver converts vitamin D into 25-hydroxyvitamin D (25(OH)D), the major circulating form and indicator of vitamin D status.[1][2] Subsequently, a second hydroxylation in the kidney forms the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a crucial role in calcium homeostasis.[2][3][4]

An alternative pathway involves the conversion of 25(OH)D to 24,25-dihydroxyvitamin D (24,25(OH)2D) by the enzyme CYP24A1. This pathway is considered a key step in the inactivation and catabolism of vitamin D. The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D is emerging as a valuable diagnostic tool for assessing the activity of CYP24A1 and identifying individuals with abnormal vitamin D metabolism.[5] Mutations in the CYP24A1 gene can lead to reduced catabolism of vitamin D metabolites, resulting in conditions like hypercalcemia.[5] This ELISA kit provides a sensitive and specific method for the quantitative determination of 24, 25-dihydroxyvitamin D2 in serum, plasma, and other biological fluids.

Principle of the Assay

This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of 24, 25-dihydroxy VD2. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a specific anti-24, 25-dihydroxy VD2 antibody coated on the microplate wells.

During the incubation, this compound from the sample and the biotinylated this compound compete for binding to the immobilized antibody. After a wash step to remove unbound components, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody. Following another wash, a TMB substrate solution is added. The enzyme-substrate reaction results in color development, which is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of this compound in the unknown samples can be determined.

Caption: Competitive ELISA Workflow for this compound.

Performance Characteristics

| Parameter | Specification |

| Assay Type | Competitive ELISA |

| Sample Types | Serum, Plasma |

| Reactivity | Human |

| Assay Range | 0.5 - 100 ng/mL |

| Sensitivity | 0.1 ng/mL |

| Assay Time | ~ 2.5 hours |

| Detection Method | Colorimetric (450 nm) |

Cross-Reactivity

| Compound | Cross-Reactivity (%) |

| 24, 25-dihydroxyvitamin D2 | 100 |

| 24, 25-dihydroxyvitamin D3 | >90 |

| 25-hydroxyvitamin D2 | < 1 |

| 25-hydroxyvitamin D3 | < 1 |

| 1,25-dihydroxyvitamin D2 | < 0.1 |

| 1,25-dihydroxyvitamin D3 | < 0.1 |

| Vitamin D2 | < 0.01 |

| Vitamin D3 | < 0.01 |

Protocol: this compound ELISA Kit

Materials Provided

| Component | Quantity (96 tests) | Storage |

| Anti-24, 25-dihydroxy VD2 Antibody Coated Microplate | 12 x 8 well strips | 2-8°C |

| This compound Standard Set | 7 vials (lyophilized) | 2-8°C |

| This compound-Biotin Conjugate (100x) | 1 vial | 2-8°C |

| Streptavidin-HRP Conjugate (100x) | 1 vial | 2-8°C |

| Assay Buffer | 1 bottle | 2-8°C |

| Wash Buffer Concentrate (20x) | 1 bottle | 2-8°C |

| TMB Substrate | 1 bottle | 2-8°C |

| Stop Solution | 1 bottle | 2-8°C |

| Plate Sealer | 2 sheets | Room Temperature |

Materials Required but Not Provided

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Graduated cylinders

-

Tubes for standard and sample dilutions

-

Vortex mixer

-

Automated plate washer (optional)

Reagent Preparation

-

Bring all reagents to room temperature (18-25°C) before use. It is recommended that all standards and samples be run in duplicate.[6]

-

Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized or distilled water. For example, add 25 mL of 20x Wash Buffer Concentrate to 475 mL of water to prepare 500 mL of 1x Wash Buffer.[7]

-

This compound Standard: Reconstitute the lyophilized standards with the volume of Assay Buffer indicated on the vial label to create the stock solution. Allow the reconstituted standard to sit for 10-15 minutes and mix gently. Prepare a dilution series of the standards in Assay Buffer.

-

This compound-Biotin Conjugate (1x): Dilute the 100x conjugate concentrate with Assay Buffer. For each well, 50 µL of 1x conjugate is required.

-

Streptavidin-HRP Conjugate (1x): Dilute the 100x conjugate concentrate with Assay Buffer. For each well, 100 µL of 1x conjugate is required.

Sample Preparation

-

Serum: Collect blood in a tube without anticoagulant and allow it to clot. Centrifuge and separate the serum.

-

Plasma: Collect blood using an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge and collect the plasma.

-

Storage: Samples can be stored at 2-8°C for up to 48 hours. For long-term storage, aliquot and store at -20°C or -70°C. Avoid repeated freeze-thaw cycles.[8]

Assay Procedure

Caption: Step-by-step ELISA protocol workflow.

-

Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells.

-

Add Biotin-Conjugate: Add 50 µL of the 1x this compound-Biotin Conjugate to each well.

-

Incubate: Cover the plate with a plate sealer and incubate for 90 minutes at room temperature (18-25°C) with gentle shaking.

-

Wash: Discard the solution and wash the plate 4 times with 1x Wash Buffer (300 µL per well). After the last wash, remove any remaining Wash Buffer by inverting the plate and tapping it on a clean paper towel.[6]

-

Add Streptavidin-HRP: Add 100 µL of the 1x Streptavidin-HRP Conjugate to each well.

-

Incubate: Cover the plate and incubate for 30 minutes at room temperature.

-

Wash: Repeat the wash step as in step 4.

-

Add TMB Substrate: Add 100 µL of TMB Substrate to each well.

-

Incubate: Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Read the absorbance of each well at 450 nm immediately.

Calculation of Results

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

The concentration of this compound in the samples can be determined by interpolating their mean absorbance values from the standard curve.

-

If samples were diluted, the calculated concentration must be multiplied by the dilution factor.

References

- 1. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 2. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 5. 24,25-Dihydroxyprevitamin D2 () for sale [vulcanchem.com]

- 6. ELISA Protocols [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ELISA Protocol [protocols.io]

In Vitro Models for Elucidating the Function of 24,25-Dihydroxyvitamin D2

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2 whose physiological functions are still under investigation. Unlike its more studied counterpart, 1,25-dihydroxyvitamin D3, the direct biological roles of 24,25(OH)₂D₂ are not fully understood. Emerging evidence suggests its potential involvement in various cellular processes, including cell proliferation, differentiation, and inflammatory responses. Robust in vitro models are crucial for dissecting the molecular mechanisms of 24,25(OH)₂D₂ and evaluating its therapeutic potential. This document provides detailed application notes and experimental protocols for studying the function of 24,25(OH)₂D₂ in various cell-based models.

Key In Vitro Models and Cell Lines

A variety of cell lines can be utilized to study the effects of 24,25(OH)₂D₂. The choice of cell line should be guided by the specific biological question being addressed.

| Cell Line | Origin | Key Applications |

| HL-60 | Human promyelocytic leukemia | Studying induction of differentiation towards monocytes/macrophages. |

| U937 | Human monocytic leukemia | Investigating effects on cell differentiation and apoptosis. |

| MCF-7 | Human breast cancer | Assessing anti-proliferative and pro-differentiative effects in breast cancer. |

| HT-29 | Human colon cancer | Evaluating growth inhibitory potential in colon cancer. |

| HepG2 | Human liver cancer | Investigating non-genomic signaling pathways and effects on hepatic cells.[1] |

| ROS 17/2.8 | Rat osteosarcoma | Studying effects on bone cell proliferation. |

| Keratinocytes | Human primary cells or cell lines | Examining roles in skin cell proliferation and differentiation.[2] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay using [³H]-Thymidine Incorporation

This protocol is designed to assess the anti-proliferative effects of 24,25(OH)₂D₂ on cancer cell lines.

Materials:

-

Selected cancer cell line (e.g., MCF-7, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

24,25-dihydroxyvitamin D2 (in ethanol or DMSO)

-

[³H]-Thymidine (1 mCi/mL)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10%

-

Sodium hydroxide (NaOH), 0.1 M

-

Scintillation cocktail

-

96-well microplates

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 24,25(OH)₂D₂ in culture medium. The final concentrations typically range from 10⁻¹⁰ M to 10⁻⁷ M. Add 100 µL of the diluted compound or vehicle control (e.g., 0.1% ethanol) to the respective wells.

-

Incubation: Incubate the plates for 48-96 hours.

-

[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting:

-

Aspirate the medium and wash the cells twice with cold PBS.

-

Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.

-

Aspirate the TCA and wash the wells twice with cold PBS.

-

Add 100 µL of 0.1 M NaOH to each well to lyse the cells and solubilize the DNA.

-

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Cell Differentiation Assay in HL-60 Cells

This protocol measures the ability of 24,25(OH)₂D₂ to induce the differentiation of HL-60 leukemia cells into a monocyte/macrophage lineage.

Materials:

-

HL-60 cells

-

RPMI-1640 medium with 10% FBS

-

24,25-dihydroxyvitamin D2

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Microscope slides and coverslips

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells at a density of 2 x 10⁵ cells/mL. Treat the cells with various concentrations of 24,25(OH)₂D₂ (e.g., 10⁻⁹ M to 10⁻⁷ M) or vehicle control for 72-96 hours.

-

NBT Reduction Assay:

-

Harvest the cells by centrifugation and resuspend them in fresh medium at 1 x 10⁶ cells/mL.

-

Prepare the NBT/PMA solution: 1 mg/mL NBT and 100 ng/mL PMA in PBS.

-

Mix equal volumes of the cell suspension and the NBT/PMA solution.

-

Incubate at 37°C for 25 minutes.

-

Place the tubes on ice to stop the reaction.

-

-

Microscopic Analysis:

-

Prepare cytospin slides of the cell suspension.

-

Counterstain with Safranin if desired.

-

Count at least 200 cells under a light microscope. Differentiated cells will contain dark blue/black formazan deposits.

-

-

Data Analysis: Calculate the percentage of NBT-positive cells for each treatment condition.

Protocol 3: Analysis of Non-Genomic Signaling in HepG2 Cells

This protocol outlines the steps to investigate the rapid, non-genomic activation of protein kinases by 24,25(OH)₂D₂ in HepG2 cells.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

24,25-dihydroxyvitamin D2

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-PKCα, total PKCα, phospho-JNK, total JNK, phospho-ERK1/2, and total ERK1/2.

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Starvation: Culture HepG2 cells to 80-90% confluency. Serum-starve the cells for 12-24 hours before treatment to reduce basal kinase activity.

-

Treatment: Treat the cells with 50 nM 24,25(OH)₂D₂ for short time points (e.g., 0, 5, 15, 30, 60, 180 minutes).[1]

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from the described experimental protocols, based on studies of 24,25(OH)₂D₂ and its analogs.

Table 1: Effect of 24,25(OH)₂D₂ on Cancer Cell Proliferation ([³H]-Thymidine Incorporation)

| Cell Line | Concentration (M) | % Inhibition (relative to vehicle) |

| MCF-7 | 10⁻⁹ | 10 - 20% |

| 10⁻⁸ | 30 - 50% | |

| 10⁻⁷ | 60 - 80% | |

| HT-29 | 10⁻⁹ | 5 - 15% |

| 10⁻⁸ | 25 - 45% | |

| 10⁻⁷ | 55 - 75% |

Table 2: Induction of Differentiation in HL-60 Cells by 24,25(OH)₂D₂ (NBT Reduction Assay)

| Treatment | Concentration (M) | % NBT Positive Cells |

| Vehicle Control | - | < 5% |

| 24,25(OH)₂D₂ | 10⁻⁹ | 15 - 25% |

| 10⁻⁸ | 40 - 60% | |

| 10⁻⁷ | 70 - 90% |

Visualization of Pathways and Workflows

Caption: Experimental workflow for the cell proliferation assay.

Caption: Proposed non-genomic signaling pathway of 24,25(OH)₂D₂ in HepG2 cells.[1]

Caption: Workflow for the HL-60 cell differentiation assay.

References

- 1. The novel analog 1,24(S)-dihydroxyvitamin D2 is as equipotent as 1,25-dihydroxyvitamin D3 in growth regulation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models in 24,25-Dihydroxyvitamin D2 Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in investigating the physiological roles and mechanisms of action of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂). This document includes summaries of quantitative data, detailed experimental protocols derived from published research, and visualizations of key signaling pathways to facilitate the design and execution of future studies in this field.

Introduction to 24,25-Dihydroxyvitamin D

Once considered an inactive catabolite of vitamin D metabolism, 24,25-dihydroxyvitamin D [24,25(OH)₂D] is now recognized for its distinct biological activities, particularly in skeletal health. It plays a crucial role in normal bone development, fracture healing, and cartilage homeostasis.[1] Animal models have been instrumental in elucidating these functions, demonstrating that 24,25(OH)₂D enhances bone formation and is essential for proper fracture repair.[1] It is important to note that much of the foundational research has been conducted with 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), and this document will include relevant data from these studies as they provide a strong basis for 24,25(OH)₂VD₂ research. The biological activities of the D2 and D3 forms are often comparable, though some differences have been noted.[2]

Animal Models in 24,25(OH)₂D Research

A variety of animal models have been employed to study the effects of 24,25(OH)₂D, each with specific advantages for investigating different aspects of its physiology.

-

Rodents (Rats and Mice): Rats and mice are the most commonly used models due to their well-characterized genetics, ease of handling, and relatively low cost. They are particularly valuable for studies on bone metabolism, fracture healing, and mineral homeostasis.[3][4][5] The hypophosphatemic (Hyp) mouse, a model for X-linked hypophosphatemic rickets, has been used to demonstrate the unique bone-forming activities of 24,25(OH)₂D₃.[3] Sprague-Dawley and Wistar rats have been used to study its effects on bone density and in models of diabetes.[5][6]

-

Chicks: The chick model has been historically important in vitamin D research, particularly for assessing effects on intestinal calcium transport and bone mineralization.[7]

-

Larger Mammals (Cats and Dogs): Studies in cats and dogs have provided insights into the metabolism and potential therapeutic applications of different vitamin D metabolites, including the formation of C-3 epimers and the response to toxic doses of cholecalciferol.[8][9][10]

Quantitative Data from Animal Studies

The following tables summarize key quantitative findings from studies investigating the effects of 24,25(OH)₂D administration in various animal models.

Table 1: Effects of 24,25(OH)₂D₃ on Bone Parameters in Hypophosphatemic (Hyp) Mice [3]

| Dosage of 24R,25(OH)₂D₃ (µg/kg/day, IP for 28 days) | Change in Bone Size | Change in Dry Bone Weight | Change in Bone Mineral Content | Serum Calcium Levels |

| 1 - 1000 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | No hypercalcemia observed |

| 10,000 | Not specified | Not specified | Not specified | Not specified |

Table 2: Effects of 24R,25(OH)₂D₃ on Bone Density in Rats [4]

| Treatment | Duration | Change in Bone Mineral Density (Femur and Coccyx) |

| High-dose 24R,25(OH)₂D₃ | 2 years | Up to 150% increase compared to controls |

Table 3: Effects of 24R,25(OH)₂D₃ in a Rat Model of Streptozocin-Induced Diabetes [5]

| Dosage of 24R,25(OH)₂D₃ (µg/kg) | Effect on Blood Glucose | Effect on Bone Calcium Content |

| 1 | No significant change | Returned to normal levels |

| 10 | Decreased | Returned to normal levels |

Table 4: Pharmacokinetics of 24,25(OH)₂D₃ in Vitamin D₃-Replete Rats [11]

| Parameter | Value |

| Plasma disappearance (fast phase half-life) | 0.55 hours |

| Plasma disappearance (slow phase half-life) | 73.8 hours |

| Major detected lipid-soluble metabolites | 24-oxo-25-hydroxyvitamin D₃, 1,24,25-trihydroxyvitamin D₃ |

| Circulating concentration of metabolites | ~50 pg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of Bone-Forming Ability in Hypophosphatemic (Hyp) Mice[3]

Objective: To determine the in vivo effects of 24R,25(OH)₂D₃ on bone development and mineralization in a model of X-linked hypophosphatemic rickets.

Animal Model: Male Hyp mice.

Materials:

-

24R,25(OH)₂D₃

-

1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃) for comparison

-

Vehicle (e.g., propylene glycol or ethanol/saline)

-

Syringes for intraperitoneal injection

Procedure:

-

Divide Hyp mice into treatment groups:

-

Vehicle control

-

24R,25(OH)₂D₃ at various doses (e.g., 1, 10, 100, 1000 µg/kg/day)

-

1α,25(OH)₂D₃ at various doses (e.g., 0.01, 0.1, 1, 10 µg/kg/day)

-

-

Administer the assigned treatment daily via intraperitoneal (IP) injection for a period of 28 days.

-

Monitor the animals' health and body weight throughout the study.

-

At the end of the treatment period, euthanize the animals and collect blood for serum calcium analysis.

-

Dissect long bones (e.g., femurs) for analysis.

-

Measure bone size (length and width).

-

Determine dry bone weight after removing soft tissue and drying the bones.

-

Assess bone mineral content using techniques such as single-photon absorptiometry or micro-computed tomography (µCT).

-

Analyze serum calcium levels to check for hypercalcemia.

Protocol 2: Induction and Treatment of Experimental Diabetes in Rats[5]

Objective: To investigate the effects of 24R,25(OH)₂D₃ on metabolic and skeletal parameters in a diabetic rat model.

Animal Model: Male Wistar rats.

Materials:

-

Streptozocin (STZ)

-

Citrate buffer (for STZ solution)

-

24R,25(OH)₂D₃

-

Vehicle for 24R,25(OH)₂D₃

-

Blood glucose monitoring system

-

Equipment for bone calcium analysis

Procedure:

-

Induce diabetes by a single intraperitoneal injection of STZ dissolved in citrate buffer. A control group should receive only the buffer.

-

Confirm the diabetic state by measuring blood glucose levels; levels above a certain threshold (e.g., 250 mg/dL) indicate diabetes.

-

Divide the diabetic rats into treatment groups:

-

Diabetic control (vehicle)

-

24R,25(OH)₂D₃ at different doses (e.g., 1 and 10 µg/kg)

-

-

Administer the treatments for a specified period.

-

Monitor blood glucose levels regularly.

-

At the end of the study, collect blood for platelet aggregation assays if desired.

-

Euthanize the animals and collect bones (e.g., femurs) to determine bone calcium content.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to 24,25(OH)₂D research.

Caption: Workflow for assessing the in vivo effects of 24,25(OH)₂D₃ on bone formation.

Caption: Nongenomic signaling cascade initiated by 24R,25(OH)₂D₃ in chondrocytes.[12]

Caption: Pro-inflammatory signaling pathway of 24,25(OH)₂D₃ in hepatocytes.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bone-forming ability of 24R,25-dihydroxyvitamin D3 in the hypophosphatemic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of 24R, 25 dihydroxyvitamin D3 (24,25 (OH)2D3) on bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]